molecular formula C11H19NO2 B2469979 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one CAS No. 1046832-12-5

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one

Cat. No. B2469979
CAS RN: 1046832-12-5
M. Wt: 197.278
InChI Key: GPCBTAQXTZJOFF-UHFFFAOYSA-N
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Description

4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one is a chemical compound with the CAS Number: 1046832-12-5 . It has a molecular weight of 197.28 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 197.28 .

Scientific Research Applications

Oxidation of Enamines

4-(1-cyclohexen-1-yl)-morpholine, a related compound, demonstrates interesting chemical behavior when oxidized with metal oxidants. This oxidation process yields products like N-acetyl-morpholine and 2-morpholino-ketone, highlighting potential applications in synthetic chemistry (Corbani, Rindonek, & Scolastico, 1973).

Synthesis of Novel Compounds

The synthesis of N-Morpholino-Δ8-dihydroabietamide from Δ8-dihydroabietic acid involves the formation of complex structures, indicating the compound's utility in advanced organic synthesis (Xiaoping Rao, 2010).

Stereoselective Reactions

Reactions involving similar structures, like (1R,4aS,10aR)-1,4a-Dimethyl-N-[(morpholin-4-yl)carbothioyl]-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxamide, highlight the relevance of morpholine derivatives in stereoselective synthesis (Xiaoping Rao, Yuehua Wu, Zhan‐qian Song, & Shibin Shang, 2010).

Reactivity with Grignard Reagents

The compound 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane demonstrates notable reactivity with Grignard reagents, indicating potential applications in organic synthesis and pharmaceuticals (Katritzky, Galuszka, Rachwał, Mancheño, & Steel, 1994).

Xanthine Oxidase Inhibition

Two cyclodidepsipeptides, closely related to 4-Methyl-4-(morpholin-4-yl)cyclohexan-1-one, demonstrate significant inhibition of xanthine oxidase, suggesting potential therapeutic applications in conditions like gout (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).

Combustion Chemistry

The combustion of morpholine under specific conditions has been studied, offering insights into the combustion chemistry of oxygen and nitrogen-containing fuels, which could have industrial applications (Lucassen, Oßwald, Struckmeier, Kohse-Höinghaus, Kasper, Hansen, Cool, & Westmoreland, 2009).

Decyanation in Chemical Reactions

A study on the reaction of triazine derivatives with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions shows a pathway for decyanation, indicating its utility in organic synthesis (Kopchuk, Khasanov, Chepchugov, Kovalev, Zyryanov, Rusinov, & Chupakhin, 2017).

Structural Elucidation and Spectroscopic Studies

Research on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) Piperidine and 4-(3,4,4-Trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) Morpholine contribute to the understanding of complex molecular structures, which is crucial in the field of material science and drug design (Aydinli, Sayil, & Ibiş, 2010).

QSAR Analysis and Antioxidant Activities

QSAR-analysis of morpholine derivatives has been conducted to explore their potential as antioxidants, aiding in the design of new therapeutic agents (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).

Pain Activity Studies

Research on derivatives like 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine contributes to the understanding of analgesic properties, important in developing new pain management drugs (Ahmadi, Khalili, Hajikhani, & Naserbakht, 2011).

Carcinogenicity and Mutagenic Effects Studies

Studies on the mutagenic effects and predicted carcinogenicity of morpholine derivatives are crucial in assessing their safety profile for therapeutic use (Bushuieva, Petrova, Kyrychko, & Parchenko, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-methyl-4-morpholin-4-ylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(4-2-10(13)3-5-11)12-6-8-14-9-7-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCBTAQXTZJOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)CC1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (0-5° C.) mixture of 11 (10.00 g, 41.44 mmol) and water (47 mL) was added 7 N aqueous HCl (47 ml, 331.50 mmol). Cooling bath was then removed and the reaction mixture was stirred at RT overnight. Then, the reaction mixture was basified to pH 9 by dropwise addition of 50% aqueous NaOH while maintaining the internal temperature <35° C. with an ice bath. The mixture was extracted with EtOAc (2×73 mL) followed by CH2Cl2 (2×71 mL). The organic extracts were dried (MgSO4) filtered and concentrated in vacuo to give a white residue that was recrystallised from CH2Cl2/hexane to afford (VII-n) (6.75 g, 83%) as a white crystalline solid; 1H NMR (400 MHz, CDCl3) δ 0.99 (s, 3H), 1.61 (td, J=13.9, 4.3 Hz, 2H), 2.09-2.19 (m, 4H), 2.55-2.65 (m, 6H), 3.74 (t, J=4.6 Hz, 4H).
Name
11
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Name
Quantity
47 mL
Type
reactant
Reaction Step Two

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